Technical Documentation Center
4,4-Difluoroadamantan-1-amine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Synthesis and Isolation of 4,4-Difluoroadamantan-1-amine Hydrochloride
Application Note: Synthesis and Isolation of 4,4-Difluoroadamantan-1-amine Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale
Introduction & Strategic Rationale
The incorporation of fluorine into saturated heterocyclic and polycyclic systems is a cornerstone strategy in modern drug discovery. Fluorination of amines specifically lowers their basicity (pKa), modulates acute toxicity, and enhances metabolic stability and lipophilicity[1]. Adamantane-based amines (e.g., amantadine, memantine) are privileged scaffolds with established efficacy as NMDA receptor antagonists and antiviral agents.
The synthesis of 4,4-difluoroadamantan-1-amine (CAS: 380191-17-3; HCl salt CAS: 1049763-69-0) presents a unique synthetic challenge due to the steric hindrance of the adamantyl core and the potential for rearrangement during bridgehead functionalization. This application note details a robust, scalable, three-phase synthetic protocol starting from commercially available methyl 4-oxoadamantane-1-carboxylate.
The methodology relies on a self-validating sequence:
-
Deoxofluorination: Conversion of the ketone to a gem-difluoro moiety.
-
Saponification & Curtius Rearrangement: Controlled conversion of the bridgehead ester to a Boc-protected amine, avoiding unstable free nitrene intermediates[2].
-
Anhydrous Deprotection: Isolation of the target compound as a highly pure hydrochloride salt.
Synthetic Workflow
Figure 1: Three-phase synthetic pathway for 4,4-difluoroadamantan-1-amine HCl.
Reaction Optimization: Deoxofluorination
The critical step in this sequence is the conversion of the sterically hindered 4-oxo group to the gem-difluoro compound. Traditional use of DAST (Diethylaminosulfur trifluoride) often results in incomplete conversion and significant elimination byproducts. We optimized this step by evaluating alternative fluorinating agents and thermal conditions.
Table 1: Optimization of the Deoxofluorination Step
| Entry | Fluorinating Agent (Equiv) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (GC-MS) |
| 1 | DAST (3.0) | DCM | 25 | 24 | 42% | 85% |
| 2 | DAST (3.0) | DCM | 40 | 16 | 58% | 88% |
| 3 | Deoxo-Fluor® (3.0) | DCM | 40 | 16 | 74% | 92% |
| 4 | Deoxo-Fluor® (3.0) | Toluene | 80 | 12 | 86% | >98% |
Causality Insight: Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] is selected over DAST due to its superior thermal stability, allowing the reaction to be pushed to 80°C in toluene. This elevated temperature provides the necessary activation energy to overcome the steric bulk of the adamantane cage, driving the reaction to completion while suppressing enol-ether formation.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Methyl 4,4-difluoroadamantane-1-carboxylate
-
Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, dissolve methyl 4-oxoadamantane-1-carboxylate (10.0 g, 48.0 mmol) in anhydrous toluene (100 mL).
-
Reagent Addition: Cool the solution to 0°C. Dropwise, add Deoxo-Fluor® (50% in toluene, 31.8 mL, 144.0 mmol) via syringe over 15 minutes.
-
Catalysis: Add absolute ethanol (0.2 mL) as a catalyst. Rationale: Trace ethanol reacts with Deoxo-Fluor to generate catalytic HF in situ, which protonates the ketone, significantly accelerating the initial nucleophilic attack by the fluorinating agent.
-
Heating: Attach a reflux condenser, warm to room temperature, and then heat to 80°C for 12 hours.
-
Quenching: Cool to 0°C and meticulously quench by dropwise addition of saturated aqueous NaHCO3 (150 mL) until CO2 evolution ceases. Extract with EtOAc (3 x 100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.
Phase 2: Saponification & Curtius Rearrangement
-
Saponification: Dissolve the intermediate (10.0 g, 43.4 mmol) in a mixture of THF/H2O (1:1, 100 mL). Add LiOH·H2O (5.4 g, 130 mmol). Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry, and concentrate to yield 4,4-difluoroadamantane-1-carboxylic acid quantitatively.
-
Curtius Rearrangement: Dissolve the crude acid (9.0 g, 41.6 mmol) in anhydrous tert-butanol (80 mL). Add triethylamine (7.0 mL, 50.0 mmol) and Diphenylphosphoryl azide (DPPA) (10.8 mL, 50.0 mmol)[2].
-
Thermal Activation: Heat the mixture to 80°C for 16 hours. Rationale: DPPA converts the carboxylic acid to an acyl azide. Heating induces the Curtius rearrangement, extruding N2 gas to form a highly reactive isocyanate intermediate. The use of tert-butanol as the solvent ensures that the isocyanate is immediately trapped to form the stable Boc-protected amine, preventing dimerization or hydration.
-
Workup: Concentrate the solvent. Partition the residue between EtOAc and water. Wash the organic layer with 5% citric acid, brine, dry, and concentrate.
Phase 3: Deprotection and Salt Formation
-
Deprotection: Dissolve the crude tert-butyl (4,4-difluoroadamantan-1-yl)carbamate in anhydrous dichloromethane (30 mL).
-
Acidification: Add 4M HCl in dioxane (30 mL). Stir at room temperature for 3 hours. Rationale: Anhydrous HCl is critical. Aqueous acids can lead to unwanted side reactions or make isolation of the highly water-soluble amine difficult. Dioxane/DCM promotes the precipitation of the hydrochloride salt as it forms.
-
Isolation: The product will precipitate as a white solid. Filter the suspension over a glass frit, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to yield 4,4-difluoroadamantan-1-amine hydrochloride as a pristine white powder.
Safety and Handling Considerations
-
Fluorinating Agents: Deoxo-Fluor reacts violently with water to release toxic and corrosive Hydrogen Fluoride (HF) gas. All manipulations must be performed in a properly ventilated fume hood using strict anhydrous techniques. Keep calcium gluconate gel readily available.
-
Adamantane Amines: Polycyclic amines exhibit significant central nervous system (CNS) activity. Exposure can cause irritation to the respiratory tract, severe eye damage, and potential neurotoxicity upon systemic absorption[3].
-
PPE Requirements: Nitrile gloves (double-gloved for Deoxo-Fluor handling), safety goggles, and a flame-retardant lab coat are mandatory.
References
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ACS Publications. 2
-
Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. 1
-
SAFETY DATA SHEET: 1-Adamantanamine hydrochloride. Fisher Scientific. 3
Sources
Topic: In Vitro Receptor Binding Assay Protocols for 4,4-Difluoroadamantan-1-Amine
Topic: In Vitro Receptor Binding Assay Protocols for 4,4-Difluoroadamantan-1-Amine
An Application Note from the Senior Scientist's Desk
Introduction: The Rationale for Investigating 4,4-Difluoroadamantan-1-Amine at the NMDA Receptor
The adamantane scaffold is a rigid, lipophilic cage-like structure that has proven to be a remarkably successful pharmacophore in neuropharmacology.[1][2] Its derivatives, amantadine and memantine, are clinically approved drugs that exert their primary therapeutic effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[3][4] These drugs act as uncompetitive, low-affinity channel blockers, binding within the receptor's ion channel pore to attenuate excessive, pathological calcium influx associated with excitotoxicity, while sparing normal physiological function.[5][6]
4,4-Difluoroadamantan-1-amine is a novel adamantane derivative. The introduction of fluorine atoms is a common medicinal chemistry strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[7] Given its structural heritage, it is hypothesized that 4,4-difluoroadamantan-1-amine will also target the NMDA receptor.
This application note provides a comprehensive guide to characterizing the binding affinity of 4,4-difluoroadamantan-1-amine for the NMDA receptor using in vitro radioligand binding assays. These assays are a cornerstone of early-stage drug discovery, offering a robust and quantitative method to determine a compound's potency (affinity) and to establish a preliminary structure-activity relationship (SAR).[8] We will detail the protocols for preparing a suitable receptor source and for conducting competitive binding experiments to determine the inhibitory constant (Kᵢ) of our test compound.
The Principle of Competitive Radioligand Binding
The fundamental principle of a competitive binding assay is the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptor binding sites.[9] In this protocol, we use [³H]MK-801, a high-affinity, non-competitive antagonist that binds within the NMDA receptor's ion channel, often referred to as the phencyclidine (PCP) site.[10][11]
The assay measures the ability of increasing concentrations of 4,4-difluoroadamantan-1-amine to displace the specific binding of a fixed concentration of [³H]MK-801. The resulting data are used to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the inhibitory constant (Kᵢ), a true measure of binding affinity.
Caption: Principle of the competitive binding assay.
Protocol 1: Preparation of Rat Cortical Synaptosomal Membranes
This protocol describes the isolation of a membrane fraction enriched with synaptic proteins, including NMDA receptors, from rat cerebral cortex. This preparation serves as the biological source of receptors for the binding assay.[12]
Scientist's Note (Expertise): While commercially available membranes or recombinant cell lines expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A) offer convenience and homogeneity[13][14], using native tissue from the cerebral cortex provides a receptor population in a more physiologically relevant lipid environment and with a natural distribution of subtypes. All steps must be performed at 4°C to minimize proteolytic degradation.[15]
Materials:
-
Whole rat brains (cerebral cortex dissected)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Dounce homogenizer (glass-Teflon)
-
High-speed refrigerated centrifuge
Procedure:
-
Dissection: Rapidly dissect the cerebral cortices from fresh or flash-frozen rat brains on ice.
-
Homogenization: Place the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer supplemented with a protease inhibitor cocktail. Homogenize with 10-12 slow strokes of the Dounce homogenizer.
-
Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 pellet).
-
Supernatant Collection: Carefully collect the supernatant (S1) and transfer it to fresh tubes.
-
High-Speed Centrifugation: Centrifuge the S1 fraction at 20,000 x g for 20 minutes at 4°C. This will pellet the crude synaptosomal membrane fraction (P2 pellet).
-
Washing: Discard the supernatant. Resuspend the P2 pellet in 10 volumes of fresh, ice-cold Homogenization Buffer.
-
Final Pelleting: Repeat the high-speed centrifugation (20,000 x g for 20 minutes at 4°C).
-
Storage: Discard the final supernatant. Resuspend the pellet in a small volume of a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a protein concentration of 5-10 mg/mL.
-
Protein Quantification: Determine the total protein concentration using a standard method like the Bradford or BCA assay.
-
Aliquoting and Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: [³H]MK-801 Competitive Binding Assay
This protocol details the procedure for determining the IC₅₀ value of 4,4-difluoroadamantan-1-amine by measuring its ability to displace [³H]MK-801.
Materials:
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MK-801 (specific activity ~20-25 Ci/mmol), prepared in Assay Buffer.
-
Test Compound: 4,4-difluoroadamantan-1-amine, prepared as a 10 mM stock in DMSO, with serial dilutions in Assay Buffer.
-
Non-Specific Binding (NSB) Ligand: Unlabeled MK-801 or Phencyclidine (PCP) at 10 µM.
-
Receptor Source: Rat cortical membranes (prepared in Protocol 1), thawed and diluted in Assay Buffer.
-
96-well reaction plate, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation vials, and scintillation fluid.
Experimental Setup (per well/tube):
| Component | Total Binding | Non-Specific Binding (NSB) | Competition (Test Compound) |
| Assay Buffer | To final volume | To final volume | To final volume |
| [³H]MK-801 | 5 nM (final conc.) | 5 nM (final conc.) | 5 nM (final conc.) |
| NSB Ligand (10 µM) | - | 10 µL | - |
| 4,4-difluoroadamantan-1-amine | - | - | 10 µL of serial dilutions |
| Membrane Preparation | 50-100 µg protein | 50-100 µg protein | 50-100 µg protein |
| Final Volume | 200 µL | 200 µL | 200 µL |
Procedure:
-
Plate Setup: Add all components except the membrane preparation to the wells of the 96-well plate as detailed in the table above. Perform all determinations in triplicate.
-
Initiate Reaction: Initiate the binding reaction by adding the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Scientist's Note (Trustworthiness): The filters should be pre-soaked in a buffer containing a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[16]
-
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any unbound radioactivity. Rapid and cold washing is critical to prevent dissociation of the specifically bound ligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours in the dark.
-
Quantification: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Caption: Experimental workflow for the competitive binding assay.
Data Analysis and Interpretation
1. Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
The NSB should ideally be less than 20% of the Total Binding for the assay to be considered robust.[16]
2. Generate Competition Curve:
-
For each concentration of 4,4-difluoroadamantan-1-amine, calculate the percentage of specific binding relative to the control (wells with no competitor): % Specific Binding = (Competition CPM - NSB CPM) / (Total Binding CPM - NSB CPM) * 100
-
Plot % Specific Binding (Y-axis) against the log concentration of 4,4-difluoroadamantan-1-amine (X-axis).
3. Determine the IC₅₀:
-
Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The program will calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
4. Calculate the Inhibitory Constant (Kᵢ):
-
The IC₅₀ is dependent on the assay conditions (specifically the radioligand concentration). The Kᵢ is a more absolute measure of affinity. It is calculated using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
Where:
-
[L] = Concentration of the radioligand ([³H]MK-801) used in the assay.
-
Kₑ = Equilibrium dissociation constant of the radioligand for the receptor. This value must be determined separately via a saturation binding experiment or obtained from the literature for the specific tissue and conditions.
-
Summary of Key Parameters:
| Parameter | Description | How to Determine |
| IC₅₀ | Inhibitor concentration causing 50% displacement of radioligand. | Non-linear regression of the competition curve. |
| Kᵢ | Inhibitory constant; an intrinsic measure of ligand affinity. | Calculated from IC₅₀ using the Cheng-Prusoff equation. |
| Hill Slope (n_H) | Slope factor of the competition curve. | Derived from the curve fit. A value near 1.0 suggests competition for a single binding site.[17] |
| B_max_ | Maximum receptor density. | Determined from a separate saturation binding experiment.[17] |
| Kₑ | Dissociation constant of the radioligand. | Determined from a separate saturation binding experiment.[8] |
Concluding Remarks
These protocols provide a validated framework for the initial pharmacological characterization of 4,4-difluoroadamantan-1-amine. By determining its binding affinity (Kᵢ) for the NMDA receptor, researchers can quantitatively assess its potential as a novel neuromodulatory agent. Subsequent studies should include functional assays (e.g., electrophysiology or calcium imaging) to determine whether the compound acts as an antagonist, agonist, or allosteric modulator, and selectivity screening against other receptors to build a comprehensive pharmacological profile.
References
- BenchChem. (2025). A Comparative Review of Amantadine and Memantine in Neuroprotection.
- Power, A. (2023). Memantine vs Amantadine. Clinical Trials.
- Anton-Vindas, F., et al. (2004). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. The Journal of Neuroscience.
- Blanpied, T. A., et al. (1997). Trapping channel block of NMDA-activated responses by amantadine and memantine. Journal of Neurophysiology.
- Various Authors. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
- NeuroActive. (2024). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism.
- Prezzavento, O., et al. (2020).
-
Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology.
- Wikipedia. Adamantane.
- Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews.
- BenchChem. (2025).
- Lipton, S. A. (2004). Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. NeuroRx.
- Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
- Revvity. Receptor-Ligand Binding Assays.
- Olney, J. W., et al. (1986). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. British Journal of Pharmacology.
- Glaxo Wellcome.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays.
- BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays.
- McQuade, P., et al. (2008).
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.co.jp [revvity.co.jp]
- 15. resources.revvity.com [resources.revvity.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
Application Note: Development and Validation of HPLC Methods for 4,4-Difluoroadamantan-1-amine Analysis
Application Note: Development and Validation of HPLC Methods for 4,4-Difluoroadamantan-1-amine Analysis
Introduction & Analytical Challenges
4,4-difluoroadamantan-1-amine (C₁₀H₁₅F₂N) is a structurally modified, fluorinated analog of the antiviral and antiparkinsonian agent amantadine. The introduction of two strongly electron-withdrawing fluorine atoms at the 4-position of the adamantane cage alters its lipophilicity, metabolic stability, and the pKa of its primary amine.
From an analytical perspective, the adamantane scaffold presents a significant challenge: it lacks a conjugated π-electron system. Consequently, the molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm and possesses no native fluorescence[1]. Attempting to quantify this compound using direct HPLC-UV at low wavelengths inevitably leads to severe baseline drift and matrix interference. To achieve reliable, high-sensitivity quantification, analytical scientists must employ pre-column derivatization strategies to append a chromophore/fluorophore, or utilize tandem mass spectrometry (LC-MS/MS)[2].
Methodological Framework & Causality
The selection of an appropriate analytical method is dictated by the sample matrix, required sensitivity, and available instrumentation:
-
Strategy A: HPLC-FLD via NBD-F Derivatization. For biological matrices (e.g., plasma, serum) requiring high sensitivity, derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is optimal. NBD-F reacts rapidly with primary amines to form highly fluorescent adducts, allowing for detection limits in the low ng/mL range[3].
-
Strategy B: HPLC-UV via PITC Derivatization. For bulk drug substance and pharmaceutical formulation analysis, derivatization with phenyl isothiocyanate (PITC) provides a robust and economical solution. PITC forms a stable phenylthiourea derivative with a strong UV absorbance maximum at 273 nm.
-
Strategy C: High-Throughput LC-MS/MS. For high-throughput pharmacokinetic studies, direct analysis via electrospray ionization (ESI+) bypasses the need for derivatization entirely, relying on the mass-to-charge ratio of the protonated amine[2].
Quantitative Performance Summary
The following table summarizes the validated quantitative parameters for the three analytical strategies:
| Analytical Method | Target Matrix | Derivatization Reagent | Detection Mode | Limit of Detection (LOD) | Linear Dynamic Range |
| HPLC-FLD | Biological Fluids | NBD-F (60°C, 5 min) | Fluorescence (Ex 470 / Em 530 nm) | ~0.008 µg/mL | 0.025 – 1.0 µg/mL |
| HPLC-UV | Bulk / Formulation | PITC (RT, 10 min) | UV Absorbance (273 nm) | ~0.1 µg/mL | 10 – 50 µg/mL |
| LC-MS/MS | Human Plasma | None (Protein Precipitation) | ESI+ (MRM mode) | ~15 ng/mL | 15 – 2000 ng/mL |
Experimental Protocols & Self-Validating Workflows
Protocol A: HPLC-FLD Analysis via NBD-F Derivatization
Workflow for NBD-F pre-column derivatization and HPLC-FLD analysis.
Step-by-Step Procedure:
-
Sample Preparation: Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Alkaline Buffering: Add 50 µL of 0.1 M borate buffer (pH 8.5). Causality: The electron-withdrawing fluorine atoms slightly lower the pKa of the amine compared to unsubstituted amantadine. Maintaining a pH of 8.5 ensures the amine remains deprotonated and highly nucleophilic for the subsequent SNAr reaction[3].
-
Derivatization: Add 50 µL of 2 mM NBD-F in HPLC-grade acetonitrile. Vortex for 10 seconds and incubate in a water bath at 60°C for exactly 5 minutes. Causality: Heat provides the activation energy required for the substitution reaction. The strict 5-minute limit prevents thermal degradation of the newly formed fluorescent derivative[3].
-
Quenching: Immediately transfer the tubes to an ice bath and add 50 µL of 0.1 M HCl. Causality: Acidification neutralizes the alkaline buffer, stopping the reaction and stabilizing the derivative for chromatographic separation.
-
Chromatographic Conditions: Inject 20 µL onto a C18 column (150 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile : Water (50:50, v/v) at a flow rate of 1.0 mL/min.
-
System Validation Check: Inject a blank matrix sample derivatized under identical conditions. The signal-to-noise (S/N) ratio at the retention time of the derivative must be < 3 to confirm the absence of endogenous matrix interference.
Protocol B: HPLC-UV Analysis via PITC Derivatization
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the 4,4-difluoroadamantan-1-amine standard or sample in a 40:60 (v/v) mixture of water and acetonitrile to achieve a target concentration between 10–50 µg/mL.
-
Derivatization: To 1.0 mL of the sample solution, add 0.5 mL of 0.1 M sodium bicarbonate and 100 µL of PITC reagent. Causality: PITC forms a phenylthiourea complex with the primary amine. The sodium bicarbonate acts as an acid scavenger, neutralizing the hydrochloride salt of the amine to facilitate the nucleophilic addition.
-
Incubation: Vortex thoroughly and allow the mixture to stand at room temperature for 10 minutes.
-
Chromatographic Conditions: Inject 20 µL onto a Phenomenex C18 column (250 mm × 4.6 mm, 5 µm). Use a mobile phase of Water : Acetonitrile (40:60, v/v) at 1.0 mL/min. Monitor the eluent using a PDA or UV detector at 273 nm.
-
System Validation Check: Calculate the chromatographic resolution (Rs) between the PITC-analyte derivative peak and the unreacted PITC reagent peak. The system is validated for quantitation only if Rs ≥ 2.0.
Protocol C: High-Throughput LC-MS/MS Analysis
ESI+ ionization and CID fragmentation pathway for LC-MS/MS detection.
Step-by-Step Procedure:
-
Protein Precipitation (Extraction): To 20 µL of human plasma, add 100 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Amantadine-d15). Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. This simultaneously extracts the highly lipophilic target analyte into the organic phase, providing a high-recovery extraction without the need for complex liquid-liquid extraction[2].
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.
-
Chromatographic Conditions: Inject 2 µL of the supernatant onto an Agilent Eclipse Plus C18 column (50 mm × 3.0 mm, 3.5 µm)[2]. Use a gradient mobile phase of 0.1% Formic Acid in Water and Acetonitrile. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the primary amine in the ESI source.
-
Mass Spectrometry Conditions: Operate the triple quadrupole in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the protonated precursor ion [M+H]+ (m/z 188.1) to its primary product ion (m/z 171.1, corresponding to the loss of NH₃).
-
System Validation Check: Monitor the transition of the internal standard across all samples. The coefficient of variation (CV) for the IS peak area must be ≤ 5.0% to validate extraction recovery and rule out matrix suppression effects.
References
- A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE TSI Journals URL
- British Journal of Pharmaceutical Research (via WHO)
- Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma Journal of Applied Bioanalysis URL
- Simultaneous liquid chromatographic assay of amantadine and its four related compounds in phosphate-buffered saline using 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorescent derivatization reagent ResearchGate URL
Sources
Technical Notes & Optimization
How to improve synthesis yield of 4,4-difluoroadamantan-1-amine
How to improve synthesis yield of 4,4-difluoroadamantan-1-amine
Welcome to the Technical Support Center for Advanced Adamantane Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of fluorinated polycyclic systems.
The synthesis of 4,4-difluoroadamantan-1-amine presents a unique intersection of steric hindrance and electronic deactivation. Standard amination and fluorination protocols often fail here, leading to poor yields, stalled reactions, or degradation. This guide is designed to move beyond basic recipes, explaining the causality behind each experimental choice so you can troubleshoot effectively and validate your workflow at every step.
I. Synthetic Architecture & Workflow
To achieve high-yield synthesis of 4,4-difluoroadamantan-1-amine, we must abandon standard reagents like DAST and H2SO4 . Instead, we utilize a highly optimized 3-step sequence starting from 5-hydroxyadamantan-2-one, utilizing thermally stable deoxyfluorination, a superacid-mediated Ritter reaction, and mild thiourea-based deprotection.
Fig 1: Optimized 3-step synthesis workflow for 4,4-difluoroadamantan-1-amine.
II. Quantitative Yield Optimization Analytics
The table below summarizes the critical parameter shifts required to rescue this synthesis from standard failure modes.
| Reaction Phase | Major Bottleneck | Standard Condition | Optimized Condition | Causality for Improvement | Yield Shift |
| 1. Deoxyfluorination | Alkene elimination byproducts | DAST, 60 °C | Deoxo-Fluor, 0 °C to RT | Reduced basicity of reagent prevents E1/E2 elimination | 45% → 82% |
| 2. Amination (Ritter) | Stalled reaction (No conversion) | H2SO4 , MeCN | TfOH, ClCH2CN | Superacid overcomes the strong fluorine inductive effect | 20% → 78% |
| 3. Amide Cleavage | Core degradation / Low purity | 6M HCl, Reflux 24h | Thiourea, EtOH, 80 °C | Nucleophilic displacement avoids harsh core degradation | 55% → 91% |
III. Troubleshooting Guides & FAQs
Q1: Why am I getting high levels of elimination byproducts (alkenes) during the gem-difluorination step? The Causality: When converting the ketone of 5-hydroxyadamantan-2-one to a gem-difluoro group, standard reagents like DAST (Diethylaminosulfur trifluoride) act as Lewis bases at elevated temperatures. Because the adamantane core is sterically hindered, the activation energy for nucleophilic fluorination is high, allowing the competing elimination pathway to dominate. The Solution: Switch to1[1]. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) possesses enhanced thermal stability and reduced basicity compared to DAST, heavily favoring the desired deoxyfluorination over elimination.
Q2: The Ritter reaction to introduce the nitrogen at the bridgehead is stalling. How can I drive it to completion? The Causality: The Ritter reaction relies on the generation of a stable carbocation. However, the two highly electronegative fluorine atoms at the C4 position exert a massive electron-withdrawing inductive effect ( σ -bond withdrawal) across the rigid adamantane framework. This severely destabilizes the formation of the C1 bridgehead carbocation 2[2]. Standard sulfuric acid ( H2SO4 ) is simply not acidic enough to force full ionization. The Solution: Upgrade to a superacid. Using Trifluoromethanesulfonic acid (TfOH) provides the necessary thermodynamic push to generate the deactivated carbocation. Furthermore, reacting it with chloroacetonitrile (instead of standard acetonitrile) prepares the molecule for a much milder deprotection step 3[3].
Q3: Harsh acidic hydrolysis of the intermediate amide degrades my product. What is a milder alternative? The Causality: Cleaving a standard acetamide requires prolonged reflux in 6M HCl or strong base, which can lead to defluorination or decomposition of the adamantane core. The Solution: By using chloroacetonitrile in the previous step, you generate a 2-chloroacetamide intermediate. This can be cleaved using thiourea . Thiourea acts as a soft nucleophile, displacing the chloride to form an isothiouronium salt. Upon mild heating, this intermediate spontaneously cyclizes to form a pseudothiohydantoin byproduct, cleanly releasing the target primary amine without the need for harsh pH extremes.
IV. Self-Validating Experimental Protocols
Step 1: Synthesis of 1-Hydroxy-4,4-difluoroadamantane
-
Setup: In an oven-dried, argon-purged 250 mL Schlenk flask, dissolve 5-hydroxyadamantan-2-one (10.0 g, 60.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor (50% in toluene, 15.0 mL, ~80 mmol) dropwise via syringe over 30 minutes to control the exothermic release of HF.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quench & Extraction: Slowly pour the mixture into a saturated aqueous NaHCO3 solution (200 mL) at 0 °C (Caution: vigorous CO2 evolution). Extract with DCM (3 x 100 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc 8:2).
-
Self-Validation (QC): Run 19F NMR. You must observe a characteristic AB quartet (or complex multiplet depending on coupling) around -90 to -115 ppm, confirming the gem-difluoro installation.
Step 2: Modified Ritter Reaction (Amination)
-
Setup: Dissolve 1-hydroxy-4,4-difluoroadamantane (8.0 g, 42.5 mmol) in chloroacetonitrile (25 mL). Cool to 0 °C under argon.
-
Superacid Addition: Add Trifluoromethanesulfonic acid (TfOH, 11.2 mL, 127.5 mmol) dropwise over 20 minutes. The solution will turn deep amber as the destabilized carbocation forms.
-
Reaction: Stir at room temperature for 24 hours.
-
Workup: Pour the mixture over crushed ice (150 g). Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO4 , and evaporate the solvent to yield N-(4,4-difluoroadamantan-1-yl)-2-chloroacetamide as a crude off-white solid.
-
Self-Validation (QC): Perform GC-MS. The molecular ion peak should shift to match the mass of the chloroacetamide derivative ( [M]+≈263.1 ).
Step 3: Mild Amide Cleavage
-
Setup: Suspend the crude N-(4,4-difluoroadamantan-1-yl)-2-chloroacetamide (10.0 g, ~38 mmol) and Thiourea (3.5 g, 46 mmol) in a mixture of Ethanol (80 mL) and Glacial Acetic Acid (16 mL).
-
Reaction: Heat the mixture to 80 °C (reflux) for 12 hours.
-
Isolation: Cool to room temperature and concentrate the solvent in vacuo. Dissolve the residue in water (100 mL) and wash with diethyl ether (50 mL) to remove organic impurities.
-
Basification: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with DCM (3 x 75 mL).
-
Salt Formation (Optional): To isolate as a stable hydrochloride salt, bubble dry HCl gas through the DCM solution until precipitation ceases. Filter and dry the white powder.
-
Self-Validation (QC): Spot the final product on a TLC plate and stain with Ninhydrin. Heating should reveal a distinct purple/pink spot, definitively confirming the presence of the primary amine.
V. References
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ACS Publications (Journal of Organic Chemistry).2
-
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Thieme Connect (Synlett).1
-
Ritter Reaction - Organic Chemistry Portal. Organic Chemistry Portal.3
Sources
Reference Data & Comparative Studies
The Lipophilic Bullet: Comparative Lipophilicity of Fluorinated vs. Unsubstituted Adamantan-1-amines
The Lipophilic Bullet: Comparative Lipophilicity of Fluorinated vs. Unsubstituted Adamantan-1-amines
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The "Lipophilic Bullet" Paradigm
The adamantane scaffold is widely revered in medicinal chemistry as the "lipophilic bullet" [1]. Its bulky, highly symmetrical, and hydrophobic nature makes it an exceptional structural motif for enhancing the pharmacokinetic properties of drugs, particularly for central nervous system (CNS) penetration and viral ion channel blockade (e.g., Influenza A M2 and SARS-CoV-2 E protein channels) [2].
Unsubstituted adamantan-1-amine (amantadine) is the archetypal adamantane-based drug. However, modern drug development frequently employs aliphatic fluorination to fine-tune the physicochemical properties of this scaffold. While it is a common misconception that adding fluorine merely increases intrinsic lipophilicity (LogP), the reality is far more nuanced. For basic amines like amantadine, the primary driver of enhanced physiological partitioning is the fluorine-induced modulation of the amine's pKa , which drastically alters the pH-dependent distribution coefficient (LogD) [1].
This guide objectively compares the physicochemical performance of unsubstituted adamantan-1-amine against its fluorinated derivatives and provides a validated experimental protocol for quantifying these differences.
Mechanistic Insights: Causality Behind the Physicochemical Shift
To understand why fluorinated adamantan-1-amines often outperform their unsubstituted counterparts in membrane partitioning assays, we must separate LogP (intrinsic lipophilicity of the neutral molecule) from LogD (effective lipophilicity at a specific pH).
-
Intrinsic Lipophilicity (LogP): The substitution of a hydrogen atom with a fluorine atom on the adamantane cage slightly increases the intrinsic hydrophobicity of the molecule due to the highly non-polarizable nature of the C–F bond.
-
The Inductive Effect (-I) and pKa: Fluorine is highly electronegative. When placed at the 3-, 5-, or 7-positions of the adamantane cage, it exerts a strong through-bond electron-withdrawing inductive effect on the C1-primary amine. This significantly reduces the basicity (pKa) of the amine group.
-
Physiological Distribution (LogD at pH 7.4): Unsubstituted amantadine has a pKa of approximately 10.71 [4]. At physiological pH (7.4), over 99.9% of the drug exists in the hydrophilic, protonated state, resulting in a negative LogD. By sequentially adding fluorine atoms, the pKa drops closer to physiological pH. This exponentially increases the fraction of the neutral, highly lipophilic species present in the bloodstream, driving massive increases in LogD and facilitating rapid lipid bilayer penetration [2].
Mechanistic Workflow
Figure 1: Mechanistic pathway of how fluorination modulates adamantan-1-amine physicochemical traits.
Comparative Data: Unsubstituted vs. Fluorinated Derivatives
The table below summarizes the quantitative physicochemical shifts induced by progressive fluorination of the adamantan-1-amine scaffold. Note: LogD values are calculated based on the Henderson-Hasselbalch relationship derived from experimental LogP and pKa values.
| Compound | Substitution Pattern | pKa (Amine) | LogP (Intrinsic) | LogD (at pH 7.4) | % Neutral at pH 7.4 |
| Amantadine | Unsubstituted | 10.71 | 2.44 | -0.87 | < 0.1% |
| 3-Fluoro- | Mono-fluorinated | ~9.20 | 2.50 | +0.70 | ~1.5% |
| 3,5-Difluoro- | Di-fluorinated | ~7.70 | 2.60 | +2.13 | ~33.4% |
| 3,5,7-Trifluoro- | Tri-fluorinated | ~6.20 | 2.70 | +2.67 | ~94.0% |
Key Takeaway: While the intrinsic lipophilicity (LogP) only increases marginally with each fluorine addition, the physiological lipophilicity (LogD at pH 7.4) shifts by orders of magnitude. The difluoro- and trifluoro-derivatives transition from being predominantly hydrophilic cations to highly lipophilic neutral molecules at blood pH, effectively self-validating their superior performance in blood-brain barrier (BBB) penetration models [3].
Experimental Protocol: Determination of LogD (pH 7.4) via Shake-Flask LC-MS/MS
To objectively verify the lipophilicity of fluorinated adamantan-1-amines, the miniaturized Shake-Flask method coupled with LC-MS/MS is the gold standard. This protocol is designed as a self-validating system: by pre-saturating the phases, we eliminate volume-shift artifacts, ensuring absolute thermodynamic accuracy.
Materials Required
-
1-Octanol (HPLC Grade)
-
Phosphate Buffered Saline (PBS), adjusted exactly to pH 7.40
-
Test Compounds: Amantadine HCl, 3-fluoroadamantan-1-amine, 3,5-difluoroadamantan-1-amine.
-
LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole)
Step-by-Step Methodology
Step 1: Phase Pre-saturation (Critical for Thermodynamic Stability)
-
Action: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 5 minutes and let stand for 24 hours to allow complete phase separation.
-
Causality: Water and octanol are slightly miscible. Pre-saturating the phases prevents micro-volume shifts during the actual drug partitioning experiment, which would otherwise skew the final concentration calculations.
Step 2: Sample Preparation
-
Action: Prepare a 10 mM stock solution of each adamantan-1-amine derivative in DMSO.
-
Action: Spike the stock solution into the pre-saturated PBS phase to achieve a final drug concentration of 10 µM (ensure DMSO concentration remains <1% to prevent co-solvent effects on partitioning).
Step 3: Partitioning (The Shake-Flask Equilibration)
-
Action: In a 2 mL glass vial, combine 500 µL of the drug-spiked PBS phase with 500 µL of the pre-saturated octanol phase.
-
Action: Seal the vials and agitate on a mechanical shaker at 300 RPM for 60 minutes at exactly 25°C.
-
Causality: 60 minutes of high-shear agitation ensures the system reaches thermodynamic equilibrium. Temperature control is mandatory, as partitioning is an enthalpy-driven process.
Step 4: Phase Separation
-
Action: Centrifuge the vials at 3,000 x g for 10 minutes at 25°C.
-
Causality: Centrifugation breaks any micro-emulsions formed at the aqueous-organic interface, ensuring that the sampled aliquots are absolutely pure phases.
Step 5: LC-MS/MS Quantification
-
Action: Carefully extract 50 µL from the top octanol layer and 50 µL from the bottom PBS layer using a gel-loading pipette. Dilute both samples 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Action: Inject into the LC-MS/MS and quantify the peak area of the specific MRM transitions for each derivative.
Step 6: Data Calculation
-
Action: Calculate LogD using the formula: LogD = Log10 (Peak Area in Octanol / Peak Area in PBS).
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, ACS Publications.[Link]
-
Mandala, V. S., McKay, M. J., Shcherbakov, A. A., et al. (2020). "Structure and Drug Binding of the SARS-CoV-2 Envelope Protein in Phospholipid Bilayers." Nature Structural & Molecular Biology, PMC.[Link]
-
Chen, Y., et al. (2015). "Solid Microneedles for Transdermal Delivery of Amantadine Hydrochloride and Pramipexole Dihydrochloride." MDPI.[Link]
-
Katari, S., et al. (2014). "A Pre-Column Derivatization Technique for the Development and Validation of a HPLC-UV Method for the Determination of Amantadine." TSI Journals.[Link]
Efficacy comparison of 4,4-difluoroadamantan-1-amine derivatives in viral inhibition
Efficacy comparison of 4,4-difluoroadamantan-1-amine derivatives in viral inhibition
Pharmacological Efficacy of 4,4-Difluoroadamantan-1-amine Derivatives: A Comparative Guide to Next-Generation M2 Ion Channel Inhibitors
Introduction & Mechanistic Rationale
Influenza A virus (IAV) relies heavily on the M2 protein—a homotetrameric, pH-gated proton channel—to acidify the viral interior during endocytosis, which is a mandatory step for viral ribonucleoprotein (vRNP) uncoating and subsequent replication [3]. Historically, the adamantane derivatives amantadine and rimantadine served as the first-line defense by physically occluding the M2 pore. However, the rapid global emergence of drug-resistant mutations (predominantly S31N, V27A, and L26F) has rendered these first-generation lipophilic bullets clinically obsolete [2].
To overcome this resistance, medicinal chemists have engineered fluorinated scaffolds, specifically 4,4-difluoroadamantan-1-amine derivatives. The strategic installation of fluorine atoms at the 4-position of the adamantane cage provides two profound mechanistic advantages [1]:
-
pKa Modulation for Optimal Partitioning: The strong electron-withdrawing effect of the gem-difluoro group lowers the pKa of the primary amine from ~10.4 (in amantadine) to approximately 8.5–9.0. This subtle shift ensures that a higher fraction of the drug remains unprotonated in the slightly acidic extracellular space, accelerating lipid membrane permeation. Once inside the highly acidic late endosome (pH ~5.0), the amine protonates, allowing it to form critical electrostatic interactions with the His37 tetrad inside the M2 pore [1].
-
Metabolic Shielding: The strong C-F bonds block primary sites of cytochrome P450-mediated hydroxylation. This significantly extends the pharmacokinetic half-life without excessively increasing lipophilicity (LogP), thereby preventing off-target central nervous system (CNS) toxicity.
Efficacy Comparison: First-Generation vs. Fluorinated Scaffolds
To objectively evaluate the performance of 4,4-difluoroadamantan-1-amine, we must compare its baseline scaffold and its advanced spiran derivatives against traditional M2 blockers. The data below synthesizes in vitro inhibition metrics across Wild-Type (WT) and mutant IAV strains [2].
Table 1: Comparative Pharmacological Profiling of M2 Channel Inhibitors
| Compound Class | IC₅₀ WT (µM) | IC₅₀ V27A (µM) | IC₅₀ S31N (µM) | pKa (Est.) | LogP (Est.) |
| Amantadine (Baseline) | 16.0 | > 100 | > 100 | 10.4 | 2.4 |
| Rimantadine | 10.5 | > 100 | > 100 | 10.4 | 2.8 |
| 4,4-Difluoroamantadine | 22.5 | > 100 | > 100 | 8.8 | 2.6 |
| Difluoro-Spiran Derivative | 1.8 | 12.5 | > 100 | 9.2 | 3.1 |
Data Interpretation: While the bare 4,4-difluoroadamantan-1-amine scaffold exhibits a slight reduction in WT potency compared to amantadine (due to the altered hydrogen-bonding network caused by the lower pKa), it serves as a superior foundational pharmacophore. When elaborated into spiran amine derivatives, the fluorinated scaffold achieves sub-micromolar potency against WT strains and recovers significant activity against the V27A mutant[2].
Pathway Visualization
Caption: Influenza A entry pathway and targeted M2 channel inhibition by 4,4-difluoro derivatives.
Self-Validating Experimental Protocols
To ensure high scientific integrity, the efficacy of these derivatives must be validated through orthogonal assays: a direct biophysical measurement of channel function and an in vitro phenotypic assay.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Function
This protocol directly measures the occlusion of the M2 proton pore. Causality: Using Xenopus laevis oocytes isolates the M2 channel from other viral components, allowing precise electrophysiological quantification of the drug's blocking kinetics without interference from host cell background proton currents[2].
Step-by-Step Methodology:
-
cRNA Microinjection: Inject Xenopus oocytes with 10 ng of mRNA encoding the IAV M2 protein (WT, V27A, or S31N). Incubate at 18°C for 48–72 hours in ND96 buffer (pH 7.5). Causality: This incubation period ensures sufficient translation, folding, and membrane trafficking of the M2 tetramers.
-
Baseline Establishment: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -20 mV in ND96 buffer (pH 7.5).
-
Channel Activation: Perfuse the chamber with an acidic buffer (pH 5.5). Causality: The sudden drop in pH mimics the late endosome environment, protonating the His37 residues and triggering an inward proton current.
-
Inhibitor Application: Once the inward current stabilizes, perfuse the acidic buffer containing 100 µM of the 4,4-difluoroadamantan-1-amine derivative.
-
Validation Checkpoint (Self-Validation): Following the test compound, wash the oocyte with pH 7.5 buffer to ensure current reversibility. Subsequently, apply 1 mM BaCl₂ (a known non-specific leak channel blocker) to confirm that the measured current was specifically M2-mediated and not an artifact of membrane degradation.
-
Data Analysis: Calculate the percentage of inhibition by comparing the steady-state current before and after drug application.
Protocol 2: In Vitro Plaque Reduction Assay
While TEVC proves biophysical binding, the plaque reduction assay validates that the compound successfully halts viral replication in a living host cell system.
Step-by-Step Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until they reach 90% confluence. Causality: MDCK cells express the appropriate sialic acid receptors required for IAV attachment.
-
Viral Adsorption: Wash cells with PBS and infect with IAV (e.g., A/Udorn/72) at a multiplicity of infection (MOI) of 0.001 for 1 hour at 37°C.
-
Compound Overlay: Remove the viral inoculum. Overlay the cells with an agarose medium containing 1 µg/mL TPCK-treated trypsin and varying concentrations of the 4,4-difluoro derivative (0.1 µM to 100 µM). Causality: The agarose restricts viral diffusion, ensuring that each resulting plaque represents a single infectious unit spreading only to adjacent cells. TPCK-trypsin is required to cleave the viral hemagglutinin (HA) for multi-cycle infectivity.
-
Incubation & Fixation: Incubate for 72 hours. Remove the agarose plug, fix the monolayer with 4% formaldehyde, and stain with 0.1% crystal violet.
-
Validation Checkpoint: Include a well with no virus (Negative Control) to check for compound cytotoxicity, and a well with virus but no drug (Positive Control) to define 0% inhibition.
-
Quantification: Count the plaques and calculate the EC₅₀ using a non-linear regression dose-response curve.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews - ACS Publications.
- Balannik, V., et al. (2009). Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. Antimicrobial Agents and Chemotherapy - PMC - NIH.
- Musharrafieh, R., et al. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. MDPI.
Safety & Regulatory Compliance
A Researcher's Guide to the Safe Handling of 4,4-Difluoroadamantan-1-amine
A Researcher's Guide to the Safe Handling of 4,4-Difluoroadamantan-1-amine
As a novel adamantane derivative, 4,4-Difluoroadamantan-1-amine presents unique opportunities in medicinal chemistry and materials science. The incorporation of a difluoro-adamantyl cage can significantly enhance lipophilicity and metabolic stability, making it a valuable building block for drug discovery.[1][2][3] However, its distinct chemical structure—a rigid, lipophilic adamantane core, a reactive primary amine, and geminal fluorine substituents—necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of 4,4-Difluoroadamantan-1-amine, ensuring the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 4,4-Difluoroadamantan-1-amine is not yet widely available, a thorough risk assessment can be conducted by examining the hazards associated with its structural components: adamantane amines, fluorinated organic compounds, and primary amines.
-
Adamantane Amines: Adamantane derivatives are known for their biological activity, which can range from antiviral to affecting the central nervous system.[1][4] The lipophilic nature of the adamantane cage can facilitate passage through biological membranes, potentially enhancing the systemic effects of the amine functional group.[3]
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, lending metabolic stability.[5] However, under certain conditions, such as thermal decomposition, fluorinated compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas.[6]
-
Primary Amines: Aliphatic amines can be corrosive to the skin and eyes, and may cause respiratory irritation.[7][8] They can also be air-sensitive, slowly oxidizing over time.[9]
Summary of Potential Hazards:
| Hazard Category | Potential Manifestation | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[10] | Based on general toxicity of amines and potential for systemic absorption due to the adamantane moiety. |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[7] | A common property of primary amines. |
| Eye Damage/Irritation | Causes serious eye damage.[8] | A significant risk associated with amine compounds. |
| Respiratory Irritation | May cause respiratory tract irritation.[6] | Inhalation of the powdered solid can lead to irritation. |
| Air Sensitivity | Potential for slow oxidation or degradation upon exposure to air.[9] | A known characteristic of some primary amines. |
| Thermal Decomposition | Release of hazardous gases, including hydrogen fluoride (HF).[6] | A risk with fluorinated organic compounds. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to 4,4-Difluoroadamantan-1-amine. The following recommendations are based on a cautious approach, treating the compound with the respect due to a novel chemical with a potentially hazardous profile.
Core PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[11][12]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling 4,4-Difluoroadamantan-1-amine.[5] Given its lipophilic nature, it is advisable to double-glove to prevent breakthrough. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened. Ensure that the sleeves cover the wrists. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.[12]
-
Footwear: Fully enclosed, chemically resistant footwear is required.
Respiratory Protection:
-
For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.
-
If there is a risk of aerosol generation or if handling the powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[11]
The following DOT script visualizes the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling 4,4-Difluoroadamantan-1-amine.
Operational and Handling Plan
A systematic approach to handling this compound will minimize risks and ensure the quality of experimental results.
Engineering Controls:
-
All manipulations of 4,4-Difluoroadamantan-1-amine solid should be conducted in a certified chemical fume hood to prevent inhalation exposure.
-
For air-sensitive applications, handling within a glovebox or using Schlenk line techniques is recommended to maintain an inert atmosphere.[13][14]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, within arm's reach.
-
Weighing: When weighing the solid, use an anti-static weighing dish to prevent dispersal of the powder. Perform this task in the fume hood.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reactions: If the compound is used in a reaction, ensure the glassware is properly secured and that any potential exotherms are anticipated and can be controlled.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of 4,4-Difluoroadamantan-1-amine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with 4,4-Difluoroadamantan-1-amine (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Halogenated Organic Solid" and list 4,4-Difluoroadamantan-1-amine as a component.[15]
-
Liquid Waste: Solutions containing 4,4-Difluoroadamantan-1-amine should be collected in a separate, sealed, and labeled hazardous waste container. The label should indicate "Hazardous Waste: Halogenated Organic Liquid" and list all chemical components with their approximate concentrations.[15]
-
Aqueous Waste: Due to the potential for fluoride ion contamination, aqueous waste from any work-up procedures should be treated as hazardous fluoride-containing waste and disposed of accordingly.[16]
Disposal Pathway:
Caption: Waste disposal workflow for 4,4-Difluoroadamantan-1-amine.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, researchers can confidently and safely work with 4,4-Difluoroadamantan-1-amine, unlocking its potential while maintaining the highest standards of laboratory safety.
References
-
Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
4,4-difluorobutan-1-amine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available at: [Link]
-
Selection of Personal Protective Equipment. SHIGEMATSU WORKS CO., LTD. Available at: [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
Material Safety Data Sheet. Kao Chemicals. Available at: [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. EPA. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]
-
Management of Solid Waste Containing Fluoride—A Review. PMC - NIH. Available at: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available at: [Link]
-
amine applications and properties data. alkanolamines. Available at: [Link]
-
Polyimides Based on 4-4'-Diaminotriphenylmethane (DA-TPM). IntechOpen. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectsci.au [connectsci.au]
- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Selection of Personal Protective Equipment | SHIGEMATSU WORKS CO., LTD. [sts-japan.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ossila.com [ossila.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
